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molecular formula C12H16O3 B8498652 4-tert-Butyl-3-hydroxy-benzoic acid methyl ester

4-tert-Butyl-3-hydroxy-benzoic acid methyl ester

Cat. No. B8498652
M. Wt: 208.25 g/mol
InChI Key: SQVUVXFNQLNJDO-UHFFFAOYSA-N
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Patent
US07807709B2

Procedure details

To a solution of borontribromide (3.38 mL, 35.1 mmol) in CH2Cl2 (35 mL), cooled to −60° C., is added under an argon atmosphere a solution of 4-tert-butyl-3-methoxy-benzoic acid methyl ester (2.60 g, 11.7 mmol) in CH2Cl2 (65 mL). The reaction is warmed to room temperature and stirring is continued overnight. Another aliquot of BBr3 (1.13 mL, 11.7 mmol) is added, and the mixture is stirred for 6 hrs at ambient temperature before quenching by careful addition of water. The aqueous layer is extracted with CH2Cl2, the combined organics are washed with 1N aqueous NaOH, dried (Na2SO4) and concentrated. Purification by flash chromatography on silica gel (eluents: CH2Cl2 100%, then CH2Cl2/acetone 97:3) gives the title compound as yellowish solid. MS: 209.0 [M+H]+. tR (HPLC, Nucleosil C18HD column, 5-100% CH3CN/H2O/6 min, 100% CH3CN/2 min, CH3CN and H2O containing 0.1% TFA, flow: 1 mL/min): 5.37 min. 1H-NMR (CDCl3): δ 1.46 (s, 9H), 3.94 (s, 3H), 5.60 (s, 1H), 7.36 (dd, 1H), 7.50 (d,1H), 7.57 (dd,1H) ppm.
Name
4-tert-butyl-3-methoxy-benzoic acid methyl ester
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
1.13 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:13])([CH3:12])[CH3:11])=[C:6]([O:14]C)[CH:5]=1.B(Br)(Br)Br>C(Cl)Cl>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:11])([CH3:12])[CH3:13])=[C:6]([OH:14])[CH:5]=1

Inputs

Step One
Name
4-tert-butyl-3-methoxy-benzoic acid methyl ester
Quantity
2.6 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)C(C)(C)C)OC)=O
Name
Quantity
65 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.13 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 6 hrs at ambient temperature
Duration
6 h
CUSTOM
Type
CUSTOM
Details
before quenching by careful addition of water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with CH2Cl2
WASH
Type
WASH
Details
the combined organics are washed with 1N aqueous NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (eluents

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)C(C)(C)C)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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